molecular formula C9H9Cl2N3O3 B2704439 5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride CAS No. 2416242-97-0

5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride

Cat. No.: B2704439
CAS No.: 2416242-97-0
M. Wt: 278.09
InChI Key: YTGCSINJQLEWKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride typically involves the conversion of 2-chloro-5-nitrobenzoic acid to the desired product. One efficient method is a one-pot synthesis that includes the following steps:

Industrial Production Methods

For large-scale production, the same one-pot method can be employed due to its efficiency and cost-effectiveness. This method ensures high conversion rates (99.3%) and yields (93%), making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions, such as the conversion of nitro groups to amines, are common.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Palladium on carbon (Pd/C) is frequently used as a catalyst for hydrogenation reactions.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are used for hydrolysis and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the chloro group results in the formation of hydroxyl derivatives .

Scientific Research Applications

5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrobenzoic acid: A precursor in the synthesis of the target compound.

    2-Hydroxy-5-nitrobenzoic acid: An intermediate formed during the synthesis process.

Uniqueness

5-(carbamimidoylcarbamoyl)-2-chlorobenzoic acid hydrochloride is unique due to its specific structure and properties, which differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

2-chloro-5-(diaminomethylidenecarbamoyl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O3.ClH/c10-6-2-1-4(3-5(6)8(15)16)7(14)13-9(11)12;/h1-3H,(H,15,16)(H4,11,12,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFWBVZMOKKRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N=C(N)N)C(=O)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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